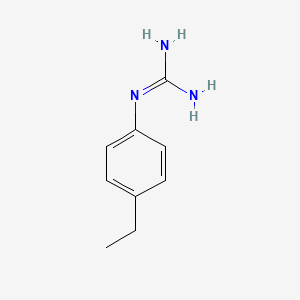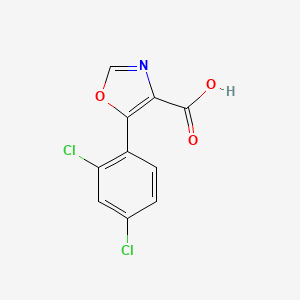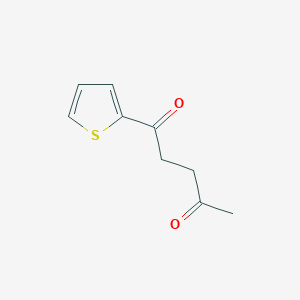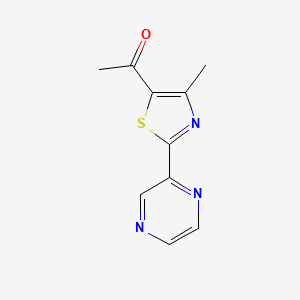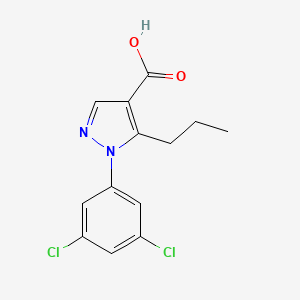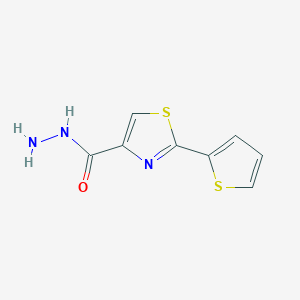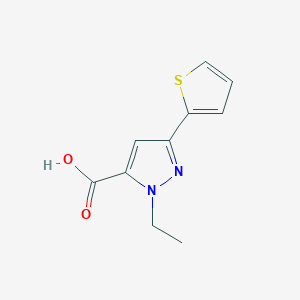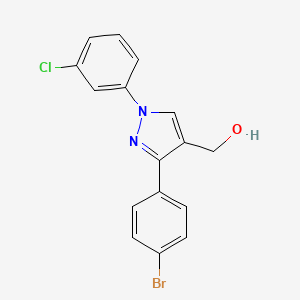
(3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol, also known as 4-BPCP, is an organic compound belonging to the class of pyrazol-4-ylmethanols. It is a colorless solid, soluble in organic solvents, with a molecular formula of C10H9BrClN2O and a molecular weight of 302.56 g/mol. 4-BPCP is a versatile reagent, which has found numerous applications in organic synthesis and scientific research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Fu-Rong Li et al. (2012) synthesized a compound closely related to (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol, analyzing its crystal structure and dihedral angles, which could have implications for its chemical properties and potential applications (Fu-Rong Li et al., 2012).
Molecular and Biological Evaluation
- A 2016 study by P. Ravula et al. examined a series of pyrazoline derivatives for anti-inflammatory and antibacterial properties. While not directly examining (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol, this study provides insight into the potential biological applications of similar compounds (P. Ravula et al., 2016).
Crystallographic and Conformational Studies
- Wan-Sin Loh et al. (2013) conducted research on the synthesis and crystal structures of pyrazolines, which might offer insights into the structural and conformational aspects of compounds like (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol (Wan-Sin Loh et al., 2013).
Antimicrobial and Anticancer Potential
- Studies by A. Viji et al. (2020) and Reena R. Varma et al. (2020) focused on the antimicrobial, anticancer activities, and molecular docking of similar compounds, suggesting potential research avenues for (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol in these fields (A. Viji et al., 2020); (Reena R. Varma et al., 2020).
Drug Development and Radiotracer Studies
- The synthesis of radiotracers for studying cannabinoid receptors, as explored by R. Katoch-Rouse and A. Horti (2003), highlights the potential of pyrazole derivatives in developing novel imaging agents and therapeutic drugs (R. Katoch-Rouse et al., 2003).
Antifungal Activity
- Research by Hong-Shui Lv et al. (2013) on the antifungal activity of pyrazole derivatives indicates the potential of (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol in antifungal applications (Hong-Shui Lv et al., 2013).
Propriétés
IUPAC Name |
[3-(4-bromophenyl)-1-(3-chlorophenyl)pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c17-13-6-4-11(5-7-13)16-12(10-21)9-20(19-16)15-3-1-2-14(18)8-15/h1-9,21H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGICKBNRQTKON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol | |
CAS RN |
618441-69-3 |
Source


|
| Record name | (3-(4-BROMOPHENYL)-1-(3-CHLOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


